4-Iodo-2,6-dimethylpyrimidine
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Overview
Description
4-Iodo-2,6-dimethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. The presence of iodine and methyl groups at specific positions on the pyrimidine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,6-dimethylpyrimidine typically involves the iodination of 2,6-dimethylpyrimidine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to facilitate the substitution of a hydrogen atom with an iodine atom at the 4-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium cyanide, or organometallic reagents are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include azido, cyano, or alkyl derivatives.
Coupling Reactions: Products are often biaryl or diaryl compounds.
Oxidation and Reduction: Products include hydroxylated or deiodinated derivatives.
Scientific Research Applications
4-Iodo-2,6-dimethylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor in the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug development, particularly in the design of antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2,6-dimethylpyrimidine depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The iodine atom can form halogen bonds with target molecules, enhancing the compound’s binding affinity and specificity. The methyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological membranes.
Comparison with Similar Compounds
- 2-Iodo-4,6-dimethylpyrimidine
- 4-Iodo-2,6-dimethoxypyrimidine
- 4-Bromo-2,6-dimethylpyrimidine
Comparison: 4-Iodo-2,6-dimethylpyrimidine is unique due to the presence of the iodine atom at the 4-position, which significantly influences its reactivity and applications. Compared to its bromine or methoxy analogs, the iodine derivative exhibits higher reactivity in substitution and coupling reactions due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond. This makes it a more versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-iodo-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGQSLVAWYBSPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460936 |
Source
|
Record name | Pyrimidine, 4-iodo-2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16879-44-0 |
Source
|
Record name | Pyrimidine, 4-iodo-2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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